molecular formula C22H27N3O7S B2456166 N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-30-0

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2456166
CAS RN: 868981-30-0
M. Wt: 477.53
InChI Key: VQCLLSYWCJVKIQ-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Antibacterial Agents

Oxazolidinones, as represented by compounds like U-100592 and U-100766, are recognized for their novel mechanism of bacterial protein synthesis inhibition. These compounds have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. The absence of cross-resistance with other common antibiotics and their efficacy in the presence of human serum highlight their potential in treating bacterial infections (Zurenko et al., 1996).

Advances in Organic Synthesis

The chemical framework of N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suggests its potential utility in organic synthesis, particularly in the synthesis of chiral compounds. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been utilized in allylation reactions, revealing a degree of stereoselectivity, thereby emphasizing the role of oxazolidin-2-ones in the stereoselective synthesis of complex molecules (Marcantoni et al., 2002).

Development of Sulfamides

The study by Borghese et al. (2006) introduces a safer and more convenient method for synthesizing sulfamides using N-substituted oxazolidin-2-one derivatives. This method represents an advancement in the large-scale preparation of sulfamides, highlighting the chemical's versatility in facilitating safer chemical reactions with potential pharmaceutical applications (Borghese et al., 2006).

Role in Electrochemical Oxidation

Oxazolidinones have also been employed as intermediates in electrochemical oxidation processes. For instance, the electrochemical methoxylation of chiral 5-substituted 2-oxazolidinones has been explored, providing a route to enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are of interest due to their pharmacological effects (Danielmeier et al., 1996).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-7-9-18(10-8-17)33(28,29)25-13-14-32-20(25)15-24-22(27)21(26)23-12-11-16-5-3-4-6-19(16)31-2/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCLLSYWCJVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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